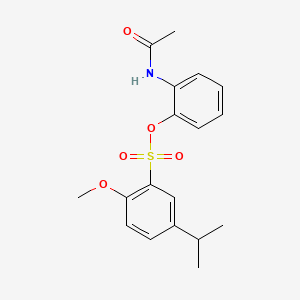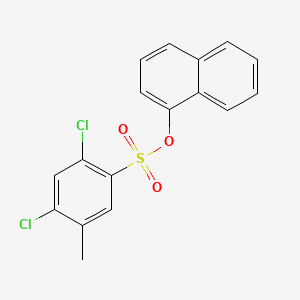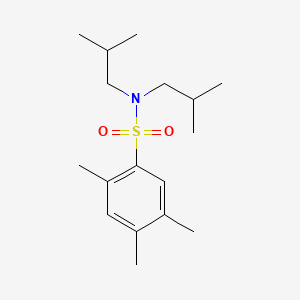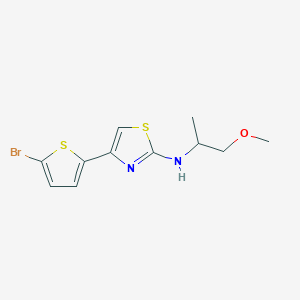
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate, also known as APAP-PROXYL, is a chemical compound that has been used in scientific research for its antioxidant properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate involves the donation of an electron to free radicals, which neutralizes their reactivity. This process converts this compound into a stable radical, which can be further reduced by other antioxidants. The overall effect is the prevention of oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the protection of cells from oxidative stress, the prevention of DNA damage, and the reduction of inflammation. These effects have been observed in various cell types and animal models.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has several advantages for lab experiments, including its high antioxidant capacity, stability, and solubility in water and organic solvents. However, its limitations include its potential toxicity at high concentrations and its limited bioavailability in vivo.
Orientations Futures
Several future directions for research on (2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate include the development of more efficient synthesis methods, the evaluation of its potential therapeutic applications, and the investigation of its interactions with other antioxidants and biomolecules. Additionally, the use of this compound in combination with other compounds may enhance its antioxidant properties and reduce its toxicity.
Méthodes De Synthèse
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate can be synthesized using various methods, including the reaction of 2-acetamidophenol with 2-methoxy-5-propan-2-ylbenzenesulfonyl chloride in the presence of a base. The reaction produces a white solid that can be purified using recrystallization. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
(2-Acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate has been used in scientific research for its antioxidant properties. Antioxidants are molecules that can neutralize free radicals, which are highly reactive molecules that can damage cells and contribute to various diseases. This compound has been shown to have a high antioxidant capacity and can protect cells from oxidative stress.
Propriétés
IUPAC Name |
(2-acetamidophenyl) 2-methoxy-5-propan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-12(2)14-9-10-17(23-4)18(11-14)25(21,22)24-16-8-6-5-7-15(16)19-13(3)20/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWPYTFCXPQSQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=CC=C2NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-N-methylbenzamide](/img/structure/B7454056.png)

![3-Cyclopropyl-6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B7454071.png)
![5-(4-fluorophenyl)-3-[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl]-1,3,4-oxadiazol-2-one](/img/structure/B7454072.png)
![2-[5-(2-methylcyclopropyl)furan-2-yl]-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B7454078.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7454102.png)
![2-[3-[(4-chlorobenzoyl)amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B7454108.png)
![4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7454116.png)



